molecular formula C10H12O2 B3204293 1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one CAS No. 103323-98-4

1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one

Cat. No. B3204293
CAS RN: 103323-98-4
M. Wt: 164.2 g/mol
InChI Key: MGUAOEHHZFQJBY-UHFFFAOYSA-N
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Description

“1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one” is also known as Piceol . It is a phenolic compound found in the needles and in mycorrhizal roots of Norway spruces . The chemical formula of Piceol is C8H8O2 and it has a molar mass of 136.150 g·mol−1 .


Synthesis Analysis

Piceol is used in the synthesis of several pharmaceutical drugs including octopamine, sotalol, bamethan, and dyclonine . It can be used to make acetaminophen by oxime formation with hydroxylamine and subsequent Beckmann rearrangement in acid .


Molecular Structure Analysis

The molecular structure of Piceol can be represented as CC(=O)C1=CC=C(C=C1)O . It consists of an ethanone group (C2H2O) attached to a 2-ethyl-4-hydroxyphenyl group .


Chemical Reactions Analysis

Piceol can undergo various chemical reactions. For instance, diprenylated derivatives of piceol can be isolated from Ophryosporus macrodon . Also, 4-Hydroxyacetophenone monooxygenase is an enzyme that transforms piceol into O-acetyl hydroquinone .


Physical And Chemical Properties Analysis

Piceol is a solid at room temperature . It has a molar mass of 136.150 g·mol−1 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.

Safety and Hazards

While specific safety and hazard information for Piceol is not available, it is generally recommended to handle chemicals with care. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Future Directions

The future directions of Piceol research could involve exploring its potential uses in pharmaceuticals, given its role in the synthesis of several drugs . Further studies could also investigate its chemical properties and reactions in more detail.

properties

IUPAC Name

1-(2-ethyl-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-6-9(12)4-5-10(8)7(2)11/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUAOEHHZFQJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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